molecular formula C10H12N4O3 B1436766 2',5'-Dideoxyinosine CAS No. 72448-59-0

2',5'-Dideoxyinosine

Cat. No. B1436766
CAS RN: 72448-59-0
M. Wt: 236.23 g/mol
InChI Key: BGYISLAFYPDORJ-DSYKOEDSSA-N
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Description

2’,5’-Dideoxyinosine is a nucleoside reverse transcriptase inhibitor . Its mechanism of action is rooted in impeding the reverse transcriptase enzyme, thus trapping the harmful replication propensities of the viral entity . The IUPAC name for 2’,5’-Dideoxyinosine is 9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one .


Synthesis Analysis

The synthesis of the 5′‐amino‐2′,5′‐dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine from their respective naturally occurring nucleosides involves the reduction of 5′‐azido‐2′,5′‐dideoxy intermediates using the Staudinger reaction . This is followed by the high yield conversion of these modified nucleosides to the corresponding 5′‐N‐triphosphates through reaction with trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane .


Molecular Structure Analysis

The molecular formula of 2’,5’-Dideoxyinosine is C10H12N4O3 . The molecular weight is 236.23 . The InChI Key is BGYISLAFYPDORJ-DSYKOEDSSA-N .


Chemical Reactions Analysis

The 5′‐amino‐2′,5′‐dideoxy analogs can be efficiently incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I when individually substituted for its naturally occurring counterpart . Mild acid treatment of the resulting DNA generates polynucleotide fragments that arise from specific cleavage at each modified nucleotide .


Physical And Chemical Properties Analysis

The physical properties of a system can be used to describe its transformations or evolutions between its momentary states . Physical properties are often referred to as observables . The properties of 2’,5’-Dideoxyinosine include appearance as a solid , and it has a molecular weight of 236.23 .

Scientific Research Applications

Phosphorylation and Anti-HIV Activity

2',3'-Dideoxyinosine (ddI), a derivative of 2',5'-Dideoxyinosine, is primarily studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). Research has shown that the phosphorylation of ddI in human lymphoid cells, catalyzed by cytosolic 5'-nucleotidase, contributes to its antiviral activity (Johnson & Fridland, 1989).

Application in HIV-Infected Children

Clinical trials have explored the use of ddI in children with symptomatic HIV infection. These studies have investigated the pharmacokinetics, safety, and efficacy of ddI, revealing its potential as an antiretroviral agent in pediatric populations (Butler et al., 1991).

Antiretroviral Efficacy

Further, ddI has been evaluated in patients with AIDS or AIDS-related complex, highlighting its promise as a therapeutic agent. Its antiretroviral efficacy was assessed through changes in serum p24 antigen levels and CD4 cell counts (Lambert et al., 1990).

Hepatitis B Virus Research

Impact on Mitochondrial DNA and RNA

Research involving HIV-infected children has explored the impact of ddI on mitochondrial DNA and RNA in human skeletal muscle cells. These studies have been crucial in understanding the cellular and molecular effects of ddI, particularly in the context of antiretroviral therapy (Saitoh et al., 2008).

Pharmacokinetics and Metabolism

Comparative studies on the pharmacokinetics of ddI have shed light on its bioavailability and metabolism, contributing to a better understanding of its therapeutic potential and dosing strategies (Russell & Klunk, 1989).

Mechanism of Action

2’,5’-Dideoxyinosine is metabolized intracellularly by a series of cellular enzymes to its active moiety, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme competitively by competing with natural dATP .

Safety and Hazards

2’,5’-Dideoxyinosine is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The development of new methods for expanding the accessible chemical space in nucleoside-based drug discovery is an area of ongoing research . The bioretrosynthetic construction of a didanosine biosynthetic pathway represents a significant step in this direction .

properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYISLAFYPDORJ-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dideoxyinosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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